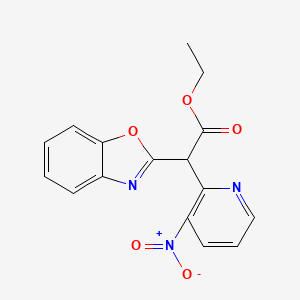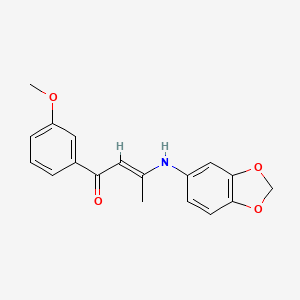![molecular formula C16H19N3O3 B5319108 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol, also known as HPPB, is a chemical compound with potential applications in scientific research. It is a piperidinol derivative that has been synthesized and studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to modulate the activity of immune cells, suggesting a potential role in immune system regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of inflammatory mediators such as COX-2 and iNOS, the reduction of oxidative stress, and the modulation of immune cell activity. These effects suggest that this compound may have therapeutic potential in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol in lab experiments is its potential as a therapeutic agent for inflammatory diseases. Another advantage is its ability to modulate immune cell activity, which could be useful in studying the immune system. One limitation of using this compound is the lack of understanding of its mechanism of action, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol. One area of interest is the development of this compound derivatives with improved efficacy and specificity. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other disease states, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on immune cell activity.
Méthodes De Synthèse
The synthesis of 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol involves several steps, including the reaction of 4-(1H-pyrazol-3-yl)benzoyl chloride with piperidinol, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to increase the yield and purity of this compound.
Applications De Recherche Scientifique
3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-16(22)7-1-9-19(10-16)15(21)13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,20,22H,1,7,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNLRENXULLTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=NN3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)

![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)

![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)
![1-(3-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5319086.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)